1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-
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Overview
Description
3,5-di(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with pyridine groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3,5-di(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole N-oxides.
Reduction: Reduction reactions can lead to the formation of corresponding amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxadiazole N-oxides.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-di(pyridin-3-yl)-1,2,4-oxadiazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Mechanism of Action
The mechanism by which 3,5-di(pyridin-3-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In OLEDs, the compound functions as an electron-transport material, facilitating the movement of electrons through the device and enhancing its efficiency.
Comparison with Similar Compounds
- 3,5-di(pyridin-4-yl)-1,2,4-oxadiazole
- 3,5-di(pyridin-2-yl)-1,2,4-oxadiazole
- 1,3-bis(3,5-di(pyridin-3-yl)phenyl)benzene
Uniqueness: 3,5-di(pyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in materials science and organic electronics, where precise control over molecular properties is crucial .
Properties
Molecular Formula |
C12H8N4O |
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Molecular Weight |
224.22 g/mol |
IUPAC Name |
3,5-dipyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H8N4O/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H |
InChI Key |
HUMIHJABBRXLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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